![molecular formula C9H14ClNO B12319390 2-Amino-2-(P-tolyl)ethan-1-OL hcl](/img/structure/B12319390.png)
2-Amino-2-(P-tolyl)ethan-1-OL hcl
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Overview
Description
2-Amino-2-(P-tolyl)ethan-1-OL hydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is an organic compound that features an amino group, a hydroxyl group, and a tolyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(P-tolyl)ethan-1-OL hydrochloride typically involves the reaction of P-tolualdehyde with nitromethane to form a nitroalcohol intermediate. This intermediate is then reduced to the corresponding amino alcohol using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The final step involves the conversion of the amino alcohol to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 2-Amino-2-(P-tolyl)ethan-1-OL hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(P-tolyl)ethan-1-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The nitro group in the intermediate can be reduced to an amino group using hydrogen gas and a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the amino alcohol.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Synthesis of Chiral Compounds
One of the primary applications of 2-Amino-2-(p-tolyl)ethan-1-ol hydrochloride is in the synthesis of chiral compounds. It has been utilized as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically enriched products. The compound can form diastereomeric complexes with various substrates, facilitating the resolution of racemic mixtures through selective reactions.
Case Study: Enantiomeric Excess Determination
Research has shown that using 2-Amino-2-(p-tolyl)ethan-1-ol hydrochloride as a chiral solvating agent can effectively determine the enantiomeric excess of chiral alcohols via NMR spectroscopy. This method enhances the accuracy of chiral analysis in pharmaceutical development .
Pharmaceutical Applications
The compound exhibits potential as an active pharmaceutical ingredient due to its analgesic properties. Studies have indicated that derivatives of 2-Amino-2-(p-tolyl)ethan-1-ol hydrochloride can be formulated into pain-relief medications with minimal toxicity .
Table 1: Pharmaceutical Applications
Application | Description |
---|---|
Analgesic Formulations | Used in pain management drugs with low toxicity |
Chiral Auxiliary | Aids in synthesizing enantiopure drugs |
Building Block for Complex Molecules | Serves as a precursor for various bioactive compounds |
Organic Synthesis
In organic synthesis, 2-Amino-2-(p-tolyl)ethan-1-ol hydrochloride acts as a versatile building block for constructing more complex molecules. Its ability to participate in various reaction types, such as nucleophilic substitutions and coupling reactions, makes it valuable in synthetic chemistry.
Example: Synthesis of β-NH₂ Alcohols
Research has demonstrated methods for synthesizing β-amino alcohols using this compound as an intermediate, showcasing its utility in generating important structural motifs found in many natural products and pharmaceuticals .
Catalytic Applications
The compound has also been explored for its catalytic properties in C-H amination reactions. Its ability to facilitate the formation of amines from hydrocarbons under mild conditions is notable, expanding its applicability in synthetic methodologies .
Mechanism of Action
The mechanism of action of 2-Amino-2-(P-tolyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(o-tolyl)ethan-1-OL hydrochloride
- 2-(p-Tolyl)ethylamine
- ®-2-Amino-2-(p-tolyl)ethan-1-OL
Uniqueness
2-Amino-2-(P-tolyl)ethan-1-OL hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers and analogs, it may exhibit different pharmacological and chemical properties, making it valuable for specific applications in research and industry.
Biological Activity
2-Amino-2-(p-tolyl)ethan-1-OL hydrochloride, also known as (R)-2-Amino-2-(p-tolyl)ethan-1-ol HCl, is a compound of interest in medicinal chemistry due to its potential biological activity. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Amino-2-(p-tolyl)ethan-1-OL HCl is characterized by an amino group attached to a secondary alcohol, with a p-tolyl group influencing its pharmacological properties. The molecular formula is C9H13ClN2O, and its molecular weight is approximately 188.66 g/mol.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities, primarily through its interaction with various biological targets:
1. Antimicrobial Activity
Studies have demonstrated that derivatives of amino alcohols can possess significant antimicrobial properties. For instance, compounds structurally related to 2-Amino-2-(p-tolyl)ethan-1-OL have shown selective activity against certain bacterial strains, including Chlamydia trachomatis and other Gram-positive and Gram-negative bacteria. In vitro assays have indicated that these compounds can inhibit bacterial growth and affect cell morphology without significant toxicity to human cells .
2. Neuroprotective Effects
Research has suggested that the compound may exhibit neuroprotective effects by modulating neurotransmitter systems. Similar compounds have been shown to inhibit acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic transmission .
3. Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) have revealed moderate cytotoxic effects associated with certain derivatives of amino alcohols. The IC50 values reported indicate a dose-dependent response, suggesting potential applications in cancer therapy .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
Synthesis Methods
The synthesis of this compound typically involves the reaction of p-tolyl compounds with appropriate amine precursors under controlled conditions to yield the desired product with high enantiomeric purity .
Properties
IUPAC Name |
2-amino-2-(4-methylphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-2-4-8(5-3-7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKKIUVSYPXHBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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